(R)-Isoflurane - 133098-04-1

(R)-Isoflurane

Catalog Number: EVT-1173641
CAS Number: 133098-04-1
Molecular Formula: C3H2ClF5O
Molecular Weight: 184.49 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Classification
  • Type: Volatile anesthetic
  • Chemical Classification: Ether (specifically, a chlorofluorinated ether)
  • Brand Names: Commonly marketed as Forane among others.
Synthesis Analysis

The synthesis of (R)-isoflurane can be achieved through various methods, often involving the use of racemic mixtures as starting materials. One notable method includes the use of esters derived from racemic 2-methoxy-2-haloacetic acids. Enzymatic processes utilizing specific proteases have also been employed to achieve optical purity in the synthesis. Key parameters include:

  • Enzymes Used: Fatty acid esterases, aryl-ester hydrolases, and other microbial proteases.
  • Reaction Conditions: The reactions may require specific temperature ranges and pH levels to optimize enzyme activity.
  • Purity Assessment: Chiral gas chromatography with mass spectrometry is commonly used to evaluate the purity of the enantiomers produced.
Molecular Structure Analysis

(R)-Isoflurane has a distinct molecular structure characterized by its chiral center, which significantly influences its pharmacological properties. The structural formula can be represented as follows:

Structure 1 chloro 2 2 2 trifluoroethyl difluoromethyl ether\text{Structure }\text{1 chloro 2 2 2 trifluoroethyl difluoromethyl ether}

Structural Data

  • Molecular Formula: C3H2ClF5OC_3H_2ClF_5O
  • Molecular Weight: 184.49 g/mol
  • Boiling Point: Approximately 48.5 °C
  • Specific Gravity: 1.496 at 20 °C

The presence of fluorine atoms contributes to its volatility and anesthetic properties, while the chlorine atom affects its stability and reactivity.

Chemical Reactions Analysis

(R)-Isoflurane participates in various chemical reactions relevant to its function as an anesthetic. Notably, it can undergo metabolic transformations in the body which may involve:

  • Hydrolysis: Leading to the formation of less active metabolites.
  • Degradation Reactions: Influenced by environmental conditions such as temperature and pH.

Reaction Mechanisms

The primary mechanism involves interaction with neuronal membranes and ion channels, leading to altered neurotransmitter release and synaptic transmission.

Mechanism of Action

The mechanism by which (R)-isoflurane exerts its anesthetic effects involves several pathways:

  1. GABA Receptor Modulation: (R)-Isoflurane enhances GABAergic transmission by binding to GABA receptors, increasing chloride ion influx which hyperpolarizes neurons.
  2. Inhibition of Excitatory Neurotransmission: It reduces excitatory neurotransmitter release through modulation of calcium channels.
  3. Impact on Ion Channels: The compound decreases gap junction conductance by altering channel opening and closing times.

These actions lead to a general depression of central nervous system activity, resulting in anesthesia.

Physical and Chemical Properties Analysis

(R)-Isoflurane exhibits several important physical and chemical properties that influence its clinical use:

  • State at Room Temperature: Liquid
  • Vapor Pressure: Approximately 238 mm Hg at 20 °C
  • Solubility in Water: 4470 mg/L at 37 °C
  • Log P (Partition Coefficient): Approximately 2.06, indicating moderate lipophilicity.

These properties contribute to its effectiveness as an inhalational anesthetic, allowing for rapid induction and recovery from anesthesia.

Applications

(R)-Isoflurane is primarily utilized in medical settings for:

  • General Anesthesia: It is commonly used for both induction and maintenance during surgical procedures due to its favorable pharmacokinetics.
  • Veterinary Medicine: Employed for anesthesia in various animal species.
  • Research Applications: Studies investigating the effects of volatile anesthetics on cellular mechanisms and signaling pathways.

The ability to modulate anesthesia depth quickly makes (R)-isoflurane a valuable agent in both human and veterinary medicine.

Introduction to Chiral Anesthetics and (R)-Isoflurane

Chirality in Pharmacologically Active Compounds

Chirality denotes the geometric property of molecules existing as non-superimposable mirror images, termed enantiomers. In anesthesiology, this property holds profound significance as biological systems exhibit distinct responses to different enantiomers due to the chiral nature of biomolecular targets (e.g., receptors, enzymes, and ion channels). Over 50% of synthetic anesthetic agents are chiral compounds, yet historically, approximately 90% have been administered as racemic mixtures (equal parts of both enantiomers) rather than as single enantiomer formulations [1] [9]. This practice stems from the considerable technical and economic challenges associated with enantiopure synthesis and separation.

The pharmacological implications of chirality arise from stereoselective interactions at drug targets. Enantiomers possess identical physicochemical properties (e.g., boiling point, solubility, partition coefficients) but differ in their spatial orientation of substituents. This three-dimensional arrangement dictates how the molecule engages with asymmetric binding pockets in proteins. Consequently, enantiomers frequently exhibit marked differences in:

  • Receptor Binding Affinity: One enantiomer may fit optimally into a target site.
  • Metabolic Pathways: Enzymes may preferentially process one enantiomer.
  • Distribution and Elimination: Protein binding or transport mechanisms may favor one form [1] [5] [9].

Table 1: Examples of Chiral Inhalational Anesthetics and Their Stereospecificity

AnestheticChiral CenterKnown Stereospecific Effects
IsofluraneCarbon-1(S)-enantiomer exhibits ~1.5-2 times greater anesthetic potency than (R)-enantiomer
DesfluraneCarbon-1Stereoselectivity observed in vitro (e.g., GABA receptor modulation), less pronounced in vivo
SevofluraneNoneAchiral molecule
EnfluraneCarbon-2Stereoselective metabolism observed, but clinical significance of enantiomers less well-studied

Sources: [1] [5] [8]

The relevance of chirality to anesthesia is underscored by the fact that the therapeutic activity and potential adverse effects of a racemic drug reside primarily in one enantiomer (the eutomer), while the other (the distomer) may be inactive, less active, antagonistic, or exhibit entirely different pharmacological effects [1] [9]. Developing single enantiomers (e.g., (R)-Isoflurane) aims to eliminate this "isomeric ballast" and achieve a more selective pharmacodynamic profile [1].

Historical Development of Isoflurane as a Racemic Mixture

Isoflurane (1-chloro-2,2,2-trifluoroethyl difluoromethyl ether) emerged as a successor to earlier volatile anesthetics like diethyl ether (highly flammable) and halothane (associated with hepatotoxicity). Synthesized in 1965 and approved for clinical use in the United States in 1979, isoflurane represented a significant advancement [2] [5]. Its name derives from its status as a structural isomer of enflurane, sharing the empirical formula C₃H₂ClF₅O but differing in atom connectivity [2] [8].

Chemically, isoflurane possesses one asymmetric carbon atom (the chiral center), located at the carbon bearing chlorine, hydrogen, trifluoromethyl, and the difluoromethoxy group. Consequently, it exists as two enantiomers: (R)-Isoflurane [(−)-Isoflurane] and (S)-Isoflurane [(+)-Isoflurane] [2] [6] [8]. Despite the known presence of chirality, large-scale synthesis via traditional methods invariably produced the racemate, (±)-Isoflurane. The technical complexities and costs associated with separating the enantiomers or developing an asymmetric synthesis suitable for industrial production precluded the initial marketing of the single enantiomer form. Consequently, Forane and other brand names referred solely to the racemic mixture [2] [5] [6].

Table 2: Historical Milestones in Isoflurane Development

Time PeriodDevelopmentSignificance
Pre-1960sDominance of diethyl ether, chloroform, cyclopropaneEffective but limited by flammability, toxicity (chloroform), or adverse effects
1956Introduction of HalothaneNon-flammable, widely adopted; later linked to rare hepatotoxicity
1965Synthesis of IsofluraneStructural isomer of enflurane; improved stability and safety profile compared to predecessors
1970sClinical trials of Racemic IsofluraneDemonstrated advantages: rapid induction/recovery (low blood-gas partition coefficient), stable, less metabolism
1979FDA Approval of Racemic Isoflurane (Forane)Became a cornerstone volatile anesthetic; remains widely used globally
1980s-1990sDevelopment of enantiomer separation techniques (e.g., preparative GC on cyclodextrin phases) [6]Enabled research on individual enantiomers (R) and (S)
1990s-PresentIn vitro and in vivo studies comparing (R)- and (S)-Isoflurane potency and effects [1] [3] [5]Established significant, though often modest, stereoselectivity at various targets

Sources: [1] [2] [5]

Racemic isoflurane gained prominence due to its favorable properties: non-flammability, chemical stability, low blood-gas partition coefficient (1.4) facilitating rapid induction and emergence, minimal metabolism (<0.2%), and a good safety profile relative to predecessors [2] [5] [8]. Its mechanism of action, while not fully resolved, was historically attributed to non-specific interactions with lipid membranes (Meyer-Overton theory). However, the discovery of its enantioselectivity provided compelling evidence for protein targets as primary sites of action [1] [5].

Significance of Enantiomeric Differentiation: (R)- vs. (S)-Isoflurane

The differentiation between (R)-Isoflurane and (S)-Isoflurane is scientifically and potentially clinically significant due to their demonstrable differences in pharmacodynamics and pharmacokinetics. Research over the past three decades has consistently shown that the (S)-enantiomer possesses greater anesthetic potency, while the (R)-enantiomer exhibits distinct binding characteristics and metabolic pathways.

Differential Pharmacodynamic Effects

The primary measure of inhalational anesthetic potency is the Minimum Alveolar Concentration (MAC), defined as the concentration preventing movement in 50% of subjects in response to a noxious stimulus. In vivo studies in rodents reveal a consistent trend:

  • (S)-Isoflurane is approximately 40-50% more potent than (R)-Isoflurane. Reported MAC values are typically around 1.06% for (S) and 1.62% for (R) in rats, indicating that a lower concentration of the (S)-form is required to achieve the same anesthetic depth [1] [3] [5]. Studies measuring loss of righting reflex also support this potency difference [1].

This disparity in potency stems from enantioselective interactions with key molecular targets implicated in general anesthesia:

  • Gamma-Aminobutyric Acid Type A (GABAₐ) Receptors: Potentiation of GABA-induced chloride currents is a major mechanism for many anesthetics. (S)-Isoflurane is consistently 1.5 to 2 times more effective than (R)-Isoflurane in enhancing GABAergic inhibition across various models (e.g., [³H]flunitrazepam binding, GABA-gated Cl⁻ flux measurements, inhibitory postsynaptic currents - IPSCs) [1] [5] [8]. This difference aligns closely with the observed in vivo potency ratio.
  • Neuronal Nicotinic Acetylcholine Receptors (nAChRs): (S)-Isoflurane is approximately twice as effective as (R)-Isoflurane in inhibiting currents mediated by neuronal nAChRs [1] [5].
  • Tandem Pore Domain Potassium Channels (e.g., TREK-1): (S)-Isoflurane is more effective in eliciting anesthetic-activated potassium currents [1].
  • Leukocyte Function-Associated Antigen-1 (LFA-1): This adhesion molecule is inhibited by isoflurane. X-ray crystallography initially suggested exclusive binding of (S)-Isoflurane to the "lovastatin site". However, solution studies using fluorescence competition assays (1-aminoanthracene displacement) and functional ICAM binding assays demonstrate that both enantiomers bind and inhibit LFA-1, with (S)-Isoflurane showing only a slight preference (greater potency) over (R)-Isoflurane [3]. This highlights that enantioselectivity, while present, may be target-specific and less pronounced than initially suggested by structural data alone.
  • Voltage-Gated Sodium Channels (e.g., NaChBac): Studies using ¹⁹F NMR have identified specific binding sites. Both enantiomers bind, but subtle differences in orientation or affinity at sites like the S4-S5 linker or S6 helix may contribute to differential effects on channel gating and inhibition [8].

Table 3: Comparative Pharmacodynamics of (R)- and (S)-Isoflurane

Target/Effect(R)-Isoflurane Effect(S)-Isoflurane EffectEnantioselectivity (S/R)Key Evidence
In vivo Anesthetic Potency (MAC)Less Potent (~1.62% in rats)More Potent (~1.06% in rats)S ~1.5x more potent than RRodent inhalation studies [1] [5]
GABAₐ Receptor PotentiationWeak to Moderate PotentiationStrong PotentiationS 1.5-2x more potent/efficacious than RRadioligand binding, Cl⁻ flux, electrophysiology [1] [5] [8]
Neuronal nAChR InhibitionModerate InhibitionStrong InhibitionS ~2x more potent than RElectrophysiology [1] [5]
TREK-1 K⁺ Channel ActivationWeak ActivationStrong ActivationS more efficacious than RElectrophysiology [1]
LFA-1 InhibitionBinds and Inhibits (Competes with 1-AMA)Binds and Inhibits (Competes with 1-AMA); slightly more potentSlightly selective for SFluorescence displacement, ICAM binding assays [3]
NaChBac Sodium Channel InhibitionBinds specific sites (e.g., T189, S208); may have different orientation at some sitesBinds specific sites (e.g., T189, S208); may have different orientation at some sitesBinding similar; functional effects may differ¹⁹F NMR, Docking studies [8]

Analytical Differentiation Techniques

The study of isoflurane enantiomers necessitates precise analytical methods for separation and quantification. Headspace Gas Chromatography coupled with Mass Spectrometry (HS-GC-MS) using chiral stationary phases has emerged as the gold standard. The chiral selector is typically a derivatized cyclodextrin (e.g., octakis(3-O-butanoyl-2,6-di-O-pentyl)-γ-cyclodextrin) coated onto a capillary column [6]. This technique allows:

  • Baseline Separation: Resolving (R)- and (S)-Isoflurane peaks within minutes (<7 min).
  • High Sensitivity: Detecting concentrations from mmol/L during anesthesia down to μmol/L in elimination phases days after exposure.
  • Accurate Quantification: Utilizing internal standards (e.g., enflurane) or enantiomer labeling with pure (S)-Isoflurane for precise measurement in complex biological matrices like blood [6].

The development and refinement of these enantioselective assays were crucial for pharmacokinetic studies and for complying with regulatory guidelines (e.g., FDA) demanding enantiomer-specific assessments [6] [9].

Pharmacokinetic Considerations

While the physicochemical properties (vapor pressure, blood-gas, oil-gas partition coefficients) of the enantiomers are identical, their interactions with biological macromolecules can lead to stereoselective pharmacokinetics. Studies using enantioselective GC have investigated this:

  • Distribution and Clearance: Following intravenous administration of racemic thiopental (another chiral anesthetic), stereoselective distribution and clearance were observed due to differences in plasma protein binding. While similar comprehensive human data for isoflurane enantiomers is limited, the potential exists. Studies quantifying enantiomers in patient blood samples during and after anesthesia with racemic isoflurane are feasible using HS-GC-MS [6].
  • Metabolism: Isoflurane undergoes minimal metabolism (oxidative defluorination primarily by CYP2E1 in the liver), estimated at less than 0.2% of the absorbed dose. Whether this minor metabolism exhibits stereoselectivity remains unclear, but it is a potential point of differentiation, particularly if reactive metabolites are formed. Enantioselective assays are essential to investigate this [2] [6].

The primary pharmacokinetic parameters (uptake, distribution via blood flow, elimination via ventilation) are governed by the physical properties of the molecule and are therefore expected to be identical for both enantiomers. Any significant differences in overall pharmacokinetics would likely arise from stereoselective metabolism or protein binding [6].

Properties

CAS Number

133098-04-1

Product Name

(R)-Isoflurane

IUPAC Name

(2R)-2-chloro-2-(difluoromethoxy)-1,1,1-trifluoroethane

Molecular Formula

C3H2ClF5O

Molecular Weight

184.49 g/mol

InChI

InChI=1S/C3H2ClF5O/c4-1(3(7,8)9)10-2(5)6/h1-2H/t1-/m0/s1

InChI Key

PIWKPBJCKXDKJR-SFOWXEAESA-N

SMILES

C(C(F)(F)F)(OC(F)F)Cl

Synonyms

(2R)- 2-Chloro-2-(difluoromethoxy)-1,1,1-trifluoroethane; (-)-Isoflurane; R-(-)-Isoflurane

Canonical SMILES

C(C(F)(F)F)(OC(F)F)Cl

Isomeric SMILES

[C@@H](C(F)(F)F)(OC(F)F)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.